molecular formula C24H14 B048552 Naphtho(2,3-j)fluoranthene CAS No. 205-83-4

Naphtho(2,3-j)fluoranthene

Cat. No.: B048552
CAS No.: 205-83-4
M. Wt: 302.4 g/mol
InChI Key: ZQYVVUIWXIUAKD-UHFFFAOYSA-N
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Description

Mechanism of Action

Naphtho[2,3-j]fluoranthene, also known as Naphtho(2,3-j)fluoranthene, is a complex organic compound with the molecular formula C24H14 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which naphtho[2,3-j]fluoranthene belongs, often interact with cellular components and can cause mutagenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho(2,3-j)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrogenation and cycloisomerization of suitable aromatic compounds using catalysts such as palladium sulfide on barium carbonate .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its applications. it can be synthesized in laboratories for research purposes using advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: Naphtho(2,3-j)fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and oxygenated derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Naphtho(2,3-j)fluoranthene has several scientific research applications, including:

Comparison with Similar Compounds

  • Benzo(a)pyrene
  • Chrysene
  • Fluoranthene

Comparison: Naphtho(2,3-j)fluoranthene is unique due to its specific ring structure and the positions of its fused aromatic rings. This structural uniqueness imparts distinct chemical and physical properties, making it different from other polycyclic aromatic hydrocarbons like Benzo(a)pyrene, Chrysene, and Fluoranthene .

Properties

IUPAC Name

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYVVUIWXIUAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174481
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-83-4
Record name Naphtho(2,3-j)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the challenges in synthesizing Naphtho[2,3-j]fluoranthene and how have researchers overcome them?

A1: Synthesizing Naphtho[2,3-j]fluoranthene, along with other benzo[j]fluoranthene derivatives, presents specific challenges due to the need for ring formation and dehydrogenation. Researchers successfully synthesized these compounds using palladium sulfide on barium carbonate as a catalyst. This catalyst facilitated both dehydrogenation and cycloisomerisation reactions. [] Additionally, sulfuric acid proved useful for achieving cycloisomerisation without dehydrogenation. [] This highlights the importance of catalyst selection and reaction conditions in successfully synthesizing these complex polycyclic aromatic hydrocarbons.

Q2: How does the presence of five-membered rings within polycyclic aromatic hydrocarbons (PAHs) like Naphtho[2,3-j]fluoranthene influence their isomeric distributions?

A2: Research suggests that five-membered rings within PAHs, whether internally or externally fused, can facilitate rapid isomerization. [] This rapid isomerization could explain the observed invariance in relative abundances of specific isomers across various fuel types and reactor configurations. While this holds true for C16H10 isomers like fluoranthene, aceanthrylene, and acephenanthrylene, other PAH isomer families, including those like Naphtho[2,3-j]fluoranthene, do not exhibit such agreement between experimental and computed equilibrium distributions. [] This suggests that isomerization mechanisms involving five-membered rings might be less significant in these larger PAH systems compared to other processes like ethylene migration or internal five-membered ring rearrangements. Further research is needed to fully understand the specific isomerization pathways in these larger PAHs.

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